1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfonamide group. The presence of the thiophene ring adds to its chemical complexity and potential reactivity. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Mode of Action
The compound is a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . It interacts with MRGPRX2 or its orthologs, which are largely restricted to mast cells . Mast cells are innate immune cells that primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer-associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Result of Action
The compound’s action results in the modulation of MRGPRX2, which can ease pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders . The specific molecular and cellular effects of the compound’s action are subject to ongoing research.
Action Environment
The action of the compound is influenced by environmental factors due to the location of mast cells at sites exposed to the external environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Methyl Groups: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Incorporation of the Thiophene Ring: The final step involves the alkylation of the sulfonamide with a thiophene derivative, typically using a suitable alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Methyl iodide, ethyl bromide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-trimethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
- 1,3,5-trimethyl-N-(2-(furan-3-yl)ethyl)-1H-pyrazole-4-sulfonamide
- 1,3,5-trimethyl-N-(2-(pyridin-3-yl)ethyl)-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, 1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure may result in distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,3,5-trimethyl-N-(2-thiophen-3-ylethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-12(10(2)15(3)14-9)19(16,17)13-6-4-11-5-7-18-8-11/h5,7-8,13H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBOOSNEVLCVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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